molecular formula C15H12Cl2N4O B1665539 Adjudin CAS No. 252025-52-8

Adjudin

カタログ番号: B1665539
CAS番号: 252025-52-8
分子量: 335.2 g/mol
InChIキー: VENCPJAAXKBIJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Adjudin is synthesized through a series of chemical reactions involving indazole-carboxylic acid derivatives. The synthetic route typically involves the reaction of 2,4-dichlorobenzyl chloride with indazole-3-carbohydrazide under specific conditions to yield this compound . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing side effects.

化学反応の分析

アジュジンは、次のようなさまざまな化学反応を受けます。

    酸化: アジュジンは、特定の条件下で酸化され、異なる酸化生成物を形成する可能性があります。

    還元: 還元反応は、アジュジンの官能基を変換し、生物学的活性を変化させる可能性があります。

    置換: アジュジンは、置換反応を受ける可能性があり、分子中の特定の原子または基が他の原子または基で置換されます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究への応用

アジュジンは、広範囲の科学研究に適用されています。

科学的研究の応用

Male Contraceptive Applications

Mechanism of Action
Adjudin functions by disrupting the adhesion between Sertoli cells and germ cells in the testes. This leads to the exfoliation of elongating and elongated spermatids while sparing spermatogonia, resulting in a reversible form of infertility. The compound has been extensively studied for its contraceptive efficacy in animal models.

Case Studies and Findings

  • Study on Rats : A study demonstrated that treatment with this compound resulted in a significant reduction in germ cell populations within the seminiferous epithelium. The treatment induced a loss of testicular weight by approximately 27% within four days, indicating effective spermatogenesis disruption .
  • Rabbit Model : In a pharmacokinetics study involving adult male rabbits, this compound was administered via intravenous injection and oral gavage. Results showed that intravenous administration led to more severe disruption of spermatogenesis compared to oral administration, correlating with the drug's bioavailability .
Study TypeSpeciesDosage (mg/kg)DurationKey Findings
Rat ModelRat50Single DoseInduced extensive germ cell loss
PharmacokineticsRabbit25 (IV/Gavage)4 WeeksIV led to >95% germ cell absence; significant recovery post-treatment

Anti-Cancer Properties

Recent studies have explored this compound's potential as an anti-cancer agent. Research indicates that it may induce apoptosis in various cancer cell lines through mitochondrial dysfunction.

Case Studies and Findings

  • In Vitro Studies : In vitro experiments revealed that this compound has anti-proliferative effects on lung and prostate cancer cells. It was shown to enhance the sensitivity of these cells to cisplatin, a common chemotherapeutic agent .
  • In Vivo Studies : In tumor-bearing nude mice, administration of this compound significantly suppressed tumor growth, highlighting its potential utility in cancer therapy .
Cancer TypeAdministration MethodEfficacy Observed
Lung CancerIntraperitonealSignificant growth suppression
Prostate CancerIntraperitonealEnhanced sensitivity to cisplatin

Mechanistic Insights

This compound's action involves targeting specific molecular pathways associated with cell adhesion and apoptosis. The compound's ability to disrupt Sertoli-germ cell junctions is crucial for its contraceptive effects.

  • Mitochondrial Dysfunction : this compound induces mitochondrial dysfunction in cancer cells, leading to decreased ATP levels and triggering apoptosis through a Caspase-3-dependent pathway .
  • Gene Expression Changes : Studies have utilized mathematical models to assess changes in gene expression following this compound treatment, revealing significant alterations that correlate with cellular composition changes due to germ cell loss .

作用機序

アジュジンは、精巣のセルトリ細胞と生殖細胞間の細胞接着を阻害することにより、その効果を発揮します。 この阻害により、成熟した精子細胞が精細管上皮から消失します . アジュジンは精原細胞に影響を与えないため、不妊の消失は可逆的です。 この薬は、微小管関連タンパク質や、mTORC1/rpS6、p-FAK-Y407などのシグナルタンパク質を含む、特定のシグナル伝達経路を標的としています .

6. 類似化合物の比較

アジュジンは、その特定の作用機序と、男性不妊に対する可逆的な効果により、他の類似化合物とは異なります。類似化合物には、以下のようなものがあります。

類似化合物との比較

Adjudin is unique compared to other similar compounds due to its specific mechanism of action and reversible effects on male fertility. Similar compounds include:

生物活性

Adjudin, a derivative of 1H-indazole-3-carboxylic acid, has emerged as a compound of significant interest due to its diverse biological activities, particularly in the fields of male contraception and oncology. This article delves into the various biological effects of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound was initially developed as a male contraceptive due to its ability to disrupt germ cell adhesion within the seminiferous epithelium, leading to reversible infertility in male rodents and other mammals. However, recent studies have revealed additional therapeutic potentials beyond reproductive health.

1. Anti-Spermatogenetic Activity

This compound's primary mechanism involves the disruption of Sertoli-germ cell adhesion, resulting in the loss of germ cells from the seminiferous epithelium. This effect has been demonstrated in various animal models including rats, rabbits, and dogs.

Table 1: Effects of this compound on Spermatogenesis

SpeciesTreatment DurationGerm Cell Loss (%)Recovery Period
Rats4 weeks>95%4-8 weeks
Rabbits4 weeks>95%4 weeks
Dogs4 weeksSignificant lossGradual recovery

Source:

2. Anti-Cancer Activity

This compound has shown promising anti-cancer properties across various cancer types. It has been particularly effective in inhibiting the growth of small cell lung cancer (SCLC) by inducing apoptosis and cell cycle arrest.

Case Study: SCLC Inhibition
A study demonstrated that this compound significantly reduced the viability of SCLC cell lines (NCI-H446 and DMS114) in a dose-dependent manner. Treatment with 100 μM this compound resulted in a 7.43-fold increase in early and late apoptotic cells compared to control groups.

Table 2: Effects of this compound on SCLC Cells

Concentration (μM)Viability Reduction (%)Apoptosis Induction (fold change)
40Significant4
100Maximal7.43

Source:

3. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties in various models, including neuroinflammation. Research indicates its potential to mitigate inflammation-related damage in brain tissues.

The biological activities of this compound are mediated through several pathways:

  • Sirtuin Pathway Activation : this compound activates sirtuin 3 (SIRT3), which plays a crucial role in cellular stress responses and apoptosis regulation.
  • Cell Adhesion Disruption : By targeting junctions between Sertoli cells and germ cells, this compound facilitates germ cell exfoliation.
  • Induction of Apoptosis : Through caspase-dependent mechanisms, this compound promotes programmed cell death in cancer cells.

Safety Profile

Toxicological assessments indicate that this compound is non-toxic at therapeutic doses, with no significant adverse effects observed in treated animals. Studies have shown no genotoxicity or acute toxicity even at high doses (up to 2000 mg/kg).

特性

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENCPJAAXKBIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040383
Record name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252025-52-8
Record name 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252025-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adjudin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252025528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADJUDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZT8V72829
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adjudin
Reactant of Route 2
Reactant of Route 2
Adjudin
Reactant of Route 3
Reactant of Route 3
Adjudin
Reactant of Route 4
Adjudin
Reactant of Route 5
Reactant of Route 5
Adjudin
Reactant of Route 6
Adjudin
Customer
Q & A

A: Adjudin primarily targets the apical ectoplasmic specialization (apical ES), a testis-specific anchoring junction type, disrupting spermatid adhesion to Sertoli cells. [, , ] This disruption is mediated by several mechanisms:

  • Targeting Actin Filament Bundles: this compound suppresses the expression of Eps8, an actin capping and bundling protein, leading to destabilization of actin filament bundles at the apical ES. [, ]
  • Inducing Unwanted Actin Branching: this compound mis-localizes Arp3, a component of the Arp2/3 complex that induces actin nucleation/branching, causing actin branching that further disrupts actin filament bundles. [, ]
  • Disrupting Endocytic Vesicle Trafficking: this compound blocks the expression of PAR6 and 14-3-3, disrupting the homeostasis of endocytic vesicle-mediated protein trafficking and increasing protein endocytosis, ultimately destabilizing cell adhesion. []

A: * Molecular Formula: C15H11Cl2N3O [, ]* Molecular Weight: 319.18 g/mol [, ]* Spectroscopic Data: While the provided research papers do not include detailed spectroscopic data, synthesis and characterization of this compound has been previously reported. []

ANone: The provided research papers primarily focus on the biological activity and mechanism of this compound. Information on material compatibility and stability under various non-biological conditions is limited.

A: this compound is not known to possess catalytic properties. Its primary mechanism of action revolves around disrupting protein-protein interactions and altering cellular signaling pathways, not catalyzing chemical reactions. [, , , , ]

A: Yes, molecular modeling has been used to investigate this compound's interaction with Breast Cancer Resistance Protein (BCRP), specifically identifying potential binding domains. This information could be valuable in designing this compound analogs with improved efficacy in downregulating BCRP and enhancing transport across the blood-testis barrier. []

  • Drug particle micronization: Reducing particle size to <50 μm can increase solubility and bioavailability. []
  • Co-grinding with ß-cyclodextrin: This technique can enhance solubility and dissolution rate, improving bioavailability. []
  • Nanotechnology-based delivery: Studies have explored using nanoparticles, such as multidrug magnetic mesoporous silica nanoparticles, to deliver this compound to the apical compartment of the seminiferous epithelium. [, ]

ANone: The provided research papers primarily focus on the biological activity and mechanism of this compound, with limited information directly addressing SHE regulations. Further investigation and compliance with relevant regulatory guidelines are necessary for any potential clinical development.

ANone: Research indicates:

  • Absorption: this compound can be administered orally or intravenously. []
  • Bioavailability: Intravenous administration exhibits higher bioavailability compared to oral administration. []
  • Distribution: this compound primarily exerts its effects locally in the seminiferous epithelium. [, ]

A:

  • In vitro: this compound effectively disrupts Sertoli-germ cell adhesion in cell culture models. [, , ]
  • In vivo:
    • This compound induces germ cell loss from the seminiferous epithelium in various animal models, including rats, rabbits, and dogs, leading to infertility. [, , , , ]
    • The effects of this compound are reversible; spermatogenesis and fertility rebound after cessation of treatment. [, , , ]
    • This compound's efficacy is associated with its bioavailability. [, , ]

ANone: The provided research papers do not discuss specific resistance mechanisms to this compound or cross-resistance with other compounds.

ANone: While this compound effectively induces reversible infertility, its development as a male contraceptive has been hindered by toxicity concerns:

  • Subchronic toxicity: this compound has shown subchronic toxicity in animal studies. []
  • Blood-testis barrier disruption: High doses of this compound can disrupt the blood-testis barrier, potentially leading to irreversible infertility. []

ANone: Several strategies have been investigated to improve this compound's delivery and targeting:

  • Drug particle micronization and co-grinding with ß-cyclodextrin: These techniques aim to improve solubility and bioavailability. []
  • Nanotechnology-based delivery: Studies have explored using nanoparticles to deliver this compound specifically to the seminiferous epithelium, enhancing efficacy and potentially reducing systemic toxicity. [, ]

ANone: While initially investigated as a male contraceptive, this compound research has revealed its potential in other areas:

  • Anti-cancer activity: this compound has demonstrated anti-cancer effects in various in vitro and in vivo models, particularly against drug-resistant cancer cells. [, , , ] This has opened avenues for exploring its use in combination therapies, such as with paclitaxel or doxorubicin. [, ]
  • Anti-inflammatory effects: Research suggests that this compound can attenuate neuroinflammation, potentially benefiting conditions like stroke and traumatic brain injury. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。